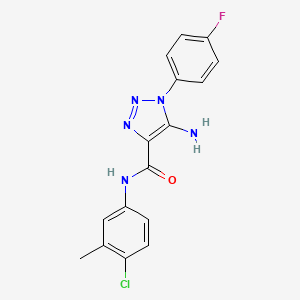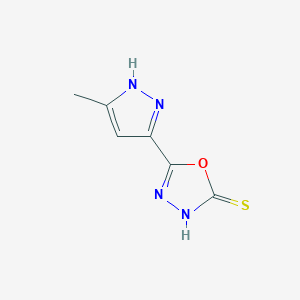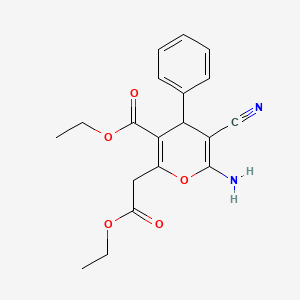
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial activity of the compound is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate have been investigated in several studies. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is its potential use in drug discovery and medicinal chemistry. The compound has shown promising anticancer and antibacterial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound, which can help in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate can be achieved through a multi-step reaction process. The starting materials for the synthesis include ethyl cyanoacetate, ethyl acetoacetate, benzaldehyde, ethylamine, and malononitrile. The reaction involves the condensation of these starting materials in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure form of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antibacterial agent, where it showed significant antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-24-15(22)10-14-17(19(23)25-4-2)16(12-8-6-5-7-9-12)13(11-20)18(21)26-14/h5-9,16H,3-4,10,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXHMWSPAVOSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)
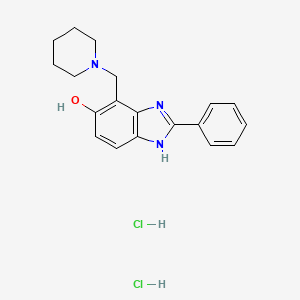
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)

![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
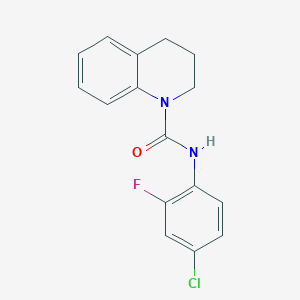
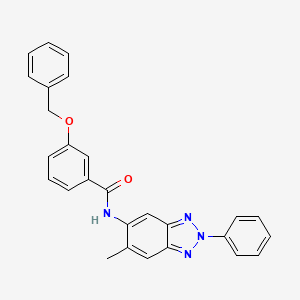
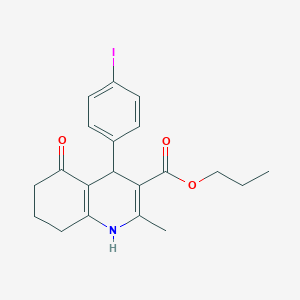
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)

![4-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5152894.png)
